molecular formula C20H20N4O2S B5678124 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B5678124
M. Wt: 380.5 g/mol
InChI Key: HSOSKYSUZBTOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 3(2H)-pyridazinone core substituted at position 2 with a 2-oxo-2-(4-phenylpiperazino)ethyl group and at position 6 with a 2-thienyl moiety. The compound’s structure combines a phenylpiperazine fragment (a common pharmacophore in CNS-targeting drugs) with a thiophene ring, which enhances π-π stacking interactions and metabolic stability . Its molecular formula is C₂₁H₂₁N₅O₂S, with a molecular weight of 407.5 g/mol.

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19-9-8-17(18-7-4-14-27-18)21-24(19)15-20(26)23-12-10-22(11-13-23)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOSKYSUZBTOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable keto ester, followed by cyclization to form the pyridazinone ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 2 and 6) Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 2-(4-phenylpiperazino)ethyl-oxo, 6-(2-thienyl) 407.5 N/A (Theoretical MAO-B/analgesic potential)
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone 2-unsubstituted, 6-(2-fluorophenylpiperazino) 316.3 Anti-inflammatory (comparable to indomethacin)
6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone 2-acetyl-benzalhydrazone, 6-(3-chlorophenylpiperazino) 464.9 Analgesic, anti-inflammatory, cytoprotective (superior to aspirin)
6-(4-Chlorophenyl)-2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-3(2H)-pyridazinone 2-(indolyl-oxoethyl), 6-(4-chlorophenyl) 391.9 Antiproliferative (theoretical, based on indole moiety)
2-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone 2-(3-chlorophenylpiperazino-oxoethyl), 6-(2-furyl) 398.8 N/A (structural similarity suggests MAO-B/5-HT receptor affinity)

Key Observations:

Position 6 Substitutions :

  • The 2-thienyl group in the target compound may confer enhanced metabolic stability compared to phenyl or furyl substituents due to sulfur’s electronegativity .
  • Fluorophenyl or chlorophenyl groups at position 6 (e.g., in ) improve anti-inflammatory and analgesic activities, likely via COX-2 inhibition or serotonin receptor modulation.

Acetyl-benzalhydrazone substituents (e.g., in ) enhance cytoprotective effects but may increase synthetic complexity.

Critical Findings:

  • Anti-inflammatory vs. MAO-B Inhibition: Fluorophenylpiperazino-pyridazinones (e.g., ) prioritize anti-inflammatory activity, whereas hydrazide-benzaldehyde derivatives (e.g., ) are optimized for MAO-B inhibition. The target compound’s thienyl group may balance both activities due to intermediate electron-withdrawing effects.
  • Synthetic Feasibility: The target compound’s synthesis parallels methods in , but introducing the 2-thienyl group may require specialized coupling reagents (e.g., Sonogashira or Suzuki catalysts) .

Biological Activity

The compound 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a derivative of pyridazinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure features a pyridazinone core with a thienyl group and a piperazine moiety, which contribute to its biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyridazinone derivatives. The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that similar pyridazinone compounds exhibit significant antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus .

CompoundActivityTarget Organism
This compoundAntibacterialE. coli, S. aureus
4-chlorophenyl derivativeAntimicrobialMultiple strains

2. Anti-inflammatory Effects

Pyridazinones are recognized for their anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-1β in human cell lines stimulated by lipopolysaccharides . This suggests that this compound may also exert anti-inflammatory effects.

3. Anticancer Activity

Research has shown that pyridazinone derivatives possess anticancer properties. For example, studies have reported that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (NCI-H522). The compound's mechanism may involve the induction of apoptosis in cancer cells .

Cell LineIC50 Value (mM)Reference
MDA-MB-231<0.1Rathish et al., 2012
NCI-H522<0.1Rathish et al., 2012

The biological activities of pyridazinones, including the compound in focus, are often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many pyridazinones inhibit enzymes involved in inflammation and cell proliferation.
  • Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, enhancing neuroprotective effects.

Case Studies

  • Antimicrobial Study : A study evaluated a series of pyridazinone derivatives for their antibacterial activity against clinical isolates. The results indicated that certain modifications in the structure significantly enhanced antibacterial potency .
  • Anti-inflammatory Research : In vitro studies demonstrated that pyridazinone derivatives reduced IL-1β production in macrophage-like cells, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Q. Optimization strategies :

  • Temperature : Maintain 60–80°C during condensation to avoid side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF, acetone) to enhance reactivity .
  • Catalysts : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .

Which spectroscopic and crystallographic methods are critical for characterizing the structure of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., thienyl protons at δ 6.8–7.2 ppm) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and piperazine N-H vibrations (~3300 cm⁻¹) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for confirming stereochemistry .

How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

Q. Advanced

  • By-product mitigation :
    • Use dropwise addition of reagents to control exothermic reactions.
    • Employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Yield enhancement :
    • Optimize stoichiometry (e.g., 1.2 equivalents of 4-phenylpiperazine for alkylation).
    • Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

What computational chemistry approaches are suitable for predicting the biological activity or reactivity of this compound?

Q. Advanced

  • Quantum-chemical studies : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .
  • Molecular docking : Simulate interactions with receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing thienyl groups) with bioactivity to guide structural modifications .

How should researchers design in vitro assays to evaluate the pharmacological potential of this compound, considering its structural analogs?

Advanced
Assay design principles :

  • Target selection : Prioritize receptors common to piperazinyl-pyridazinones (e.g., 5-HT₁A, α-adrenergic receptors) .
  • Activity testing :
    • Analgesic activity : Carrageenan-induced writhing test (rodent models) .
    • Anti-inflammatory activity : Rat paw edema assay with TNF-α/IL-6 quantification .

Q. Example data from analogs :

Compound DerivativeBiological Activity (IC₅₀)Reference
6-[4-(3-Chlorophenyl)piperazine]Analgesic: 12 µM
6-(4-Methoxyphenyl)pyridazinoneAnti-inflammatory: 18 µM

How can contradictory data regarding the compound's biological activity across different studies be resolved methodologically?

Q. Advanced

  • Source analysis :
    • Compare assay conditions (e.g., cell lines, animal strains, dosage regimes). Variability in IC₅₀ values often arises from differences in bioavailability testing .
  • Dose-response reevaluation : Conduct full-dose curves (0.1–100 µM) to confirm potency thresholds .
  • Mechanistic studies : Use knock-out models or receptor antagonists to isolate target-specific effects (e.g., COX-2 vs. H₂ receptor pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.